molecular formula C23H22N2O3 B11645684 2-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

2-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11645684
M. Wt: 374.4 g/mol
InChI Key: QJRFEQKVXZPIIO-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with 3,4-dimethoxyphenyl and 4-methylphenyl groups. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methylphenylamine to form an imine intermediate. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazolinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinazolinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce halogens or other substituents onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-3-phenylquinazolin-4(1H)-one
  • 2-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)-quinazolin-4(1H)-one
  • 2-(3,4-Dimethoxyphenyl)-3-(4-nitrophenyl)-quinazolin-4(1H)-one

Uniqueness

Compared to similar compounds, 2-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. The presence of both 3,4-dimethoxyphenyl and 4-methylphenyl groups can influence its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C23H22N2O3/c1-15-8-11-17(12-9-15)25-22(16-10-13-20(27-2)21(14-16)28-3)24-19-7-5-4-6-18(19)23(25)26/h4-14,22,24H,1-3H3

InChI Key

QJRFEQKVXZPIIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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